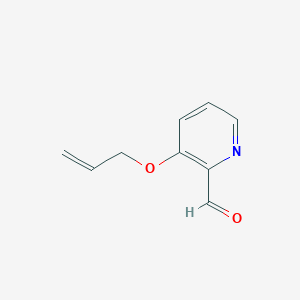

3-Allyloxy-pyridine-2-carbaldehyde

Descripción

Propiedades

Número CAS |

780800-75-1 |

|---|---|

Fórmula molecular |

C9H9NO2 |

Peso molecular |

163.17 g/mol |

Nombre IUPAC |

3-prop-2-enoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H9NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,7H,1,6H2 |

Clave InChI |

NZOCMZKGTHKDSY-UHFFFAOYSA-N |

SMILES canónico |

C=CCOC1=C(N=CC=C1)C=O |

Origen del producto |

United States |

3-Allyloxy-pyridine-2-carbaldehyde: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In modern organic synthesis and drug discovery, the strategic selection of bifunctional building blocks is critical for accessing complex chemical space. 3-Allyloxy-pyridine-2-carbaldehyde represents a highly versatile, programmable scaffold. By positioning an electrophilic carbaldehyde at the C2 position and a sigmatropically active, olefin-containing allyloxy group at the C3 position, this molecule serves as a linchpin for diverse synthetic methodologies.

This technical whitepaper explores the mechanistic causality, regiocontrol strategies, and self-validating experimental protocols associated with 3-allyloxy-pyridine-2-carbaldehyde. It is designed for application scientists and drug development professionals seeking to leverage this intermediate for the synthesis of polycyclic heterocycles and targeted pharmacophores, such as CXCR4 chemokine receptor antagonists.

Structural Anatomy and Causality in Reactivity

The synthetic power of 3-allyloxy-pyridine-2-carbaldehyde stems from the proximity and orthogonal reactivity of its two functional groups. The pyridine core acts as an electron-withdrawing platform, enhancing the electrophilicity of the C2-carbaldehyde. Simultaneously, the C3-allyloxy group provides a terminal alkene that can participate in intra- and intermolecular reactions.

Figure 1: Bifunctional reactivity map of 3-Allyloxy-pyridine-2-carbaldehyde.

The Proximity Effect

The ortho-relationship between the C2 and C3 substituents creates a highly favorable entropic environment for intramolecular reactions. When the C2-aldehyde is converted into a reactive intermediate (such as a nitrone), the pendant C3-allyl group is perfectly positioned spatially to undergo a [3+2] cycloaddition, effectively bypassing the thermodynamic barriers typically associated with intermolecular variants.

Mechanistic Masterclasses

Pathway A: Absolute Regiocontrol in the Claisen Rearrangement

In unsubstituted 3-allyloxypyridines, thermal [3,3]-sigmatropic rearrangements typically yield a mixture of 2-allyl and 4-allyl-3-hydroxypyridine regioisomers, complicating purification and lowering isolated yields [1].

The Causality of Regiocontrol: By utilizing 3-allyloxy-pyridine-2-carbaldehyde, the C2 position is sterically and electronically blocked by the carbaldehyde group. This absolute blocking forces the [3,3]-sigmatropic shift to proceed exclusively to the C4 position. The result is a highly regioselective transformation yielding 4-allyl-3-hydroxy-pyridine-2-carbaldehyde, a valuable precursor for further functionalization.

Figure 2: Regioselective [3,3]-sigmatropic Claisen rearrangement pathway.

Pathway B: Intramolecular Nitrone-Olefin Cycloaddition (INOC)

To escape the "flatland" of 2D aromatic rings—a common objective in modern drug discovery—the C2-carbaldehyde can be condensed with N -methylhydroxylamine to form a nitrone in situ. The proximity of the C3-allyloxy group triggers an immediate Intramolecular Nitrone-Olefin Cycloaddition (INOC). This [3+2] cycloaddition transforms the flat pyridine derivative into a complex, sp3-rich isoxazolidine-fused polycyclic system, drastically altering the molecule's pharmacokinetic profile.

Pathway C: Pharmacophore Assembly via Reductive Amination

The C2-carbaldehyde is highly susceptible to nucleophilic attack by primary and secondary amines. This pathway is heavily utilized in medicinal chemistry to append the pyridine scaffold to larger macrocycles or polyamine chains. Notably, this exact reductive amination strategy is a critical step in the synthesis of potent [2], which are targeted for their role in stem cell mobilization and HIV entry inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm reaction progress before proceeding to subsequent steps, thereby eliminating downstream failures.

Protocol 1: Reductive Amination for CXCR4 Antagonist Intermediates

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard NaBH4 because its electron-withdrawing acetate groups render the hydride less nucleophilic. This allows it to selectively reduce the transient iminium ion without prematurely reducing the starting carbaldehyde. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides optimal solubility for the intermediate and prevents solvolysis side-reactions common in protic solvents.

Figure 3: Self-validating workflow for reductive amination.

Step-by-Step Procedure:

-

Imine Formation: Dissolve 3-allyloxy-pyridine-2-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DCE (0.2 M) under an inert argon atmosphere.

-

Checkpoint 1 (TLC/NMR): Stir for 2 hours at 25°C. Validation: Analyze via TLC (Hexanes/EtOAc 7:3). Do not proceed until the UV-active aldehyde spot ( Rf ~0.45) is completely consumed. Alternatively, a crude 1 H NMR aliquot should show the disappearance of the aldehyde proton (~10.4 ppm) and the appearance of an imine proton (~8.5 ppm).

-

Hydride Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Checkpoint 2 (LC-MS): Quench a 50 µL aliquot with saturated aqueous NaHCO3, extract with EtOAc, and analyze via LC-MS. Validation: Confirm the presence of the target mass (M+H)+ and the total absence of the unreacted imine mass.

-

Isolation: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Dry the combined organics over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

Protocol 2: Regioselective Thermal Claisen Rearrangement

Causality of Reagents: N,N -Diethylaniline is chosen as the solvent due to its high boiling point (~215°C), which easily accommodates the thermal activation energy required for the [3,3]-sigmatropic shift while preventing intermolecular cross-reactions.

Step-by-Step Procedure:

-

Thermal Activation: Dissolve 3-allyloxy-pyridine-2-carbaldehyde (1.0 eq) in N,N -diethylaniline (0.1 M). Degas the solution with argon for 15 minutes to prevent oxidative degradation of the aldehyde at elevated temperatures. Heat the mixture to 200°C under reflux for 6-8 hours.

-

Checkpoint 1 (NMR): Cool a 100 µL aliquot, remove the solvent under high vacuum, and analyze via 1 H NMR. Validation: The reaction is complete when the allylic O−CH2 doublet (~4.7 ppm) completely disappears, replaced by a new C−CH2 doublet (~3.4 ppm), confirming absolute migration to the C4 position.

-

Purification: Cool the bulk mixture to room temperature. Dilute heavily with EtOAc and wash extensively with 1M HCl (5x) to protonate and remove the N,N -diethylaniline solvent into the aqueous phase.

-

Checkpoint 2 (TLC): Validation: Check the final organic layer via TLC to ensure complete removal of the highly UV-active aniline derivative. Dry, concentrate, and isolate the 4-allyl-3-hydroxy-pyridine-2-carbaldehyde via crystallization or chromatography.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for the primary reaction pathways utilizing the 3-allyloxy-pyridine-2-carbaldehyde scaffold, providing baseline metrics for laboratory benchmarking.

| Reaction Pathway | Catalyst / Reagent | Temp (°C) | Time (h) | Regioselectivity | Typical Yield (%) |

| Reductive Amination | NaBH(OAc)3, DCE | 25 | 2 - 6 | N/A (C2-specific) | 75 - 85 |

| Claisen Rearrangement | N,N -Diethylaniline | 200 | 6 - 8 | >95% (C4-allyl) | 60 - 70 |

| INOC (Nitrone) | MeNHOH·HCl, NaOAc | 80 | 12 - 16 | cis-fused dominant | 55 - 65 |

| Allylation (Precursor) | Allyl Bromide, K2CO3 | 60 | 4 - 6 | O-alkylation | 80 - 90 |

References

-

Dinan, F. J., Tieckelmann, H. "Claisen Rearrangement of Allyloxypyridines." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

- Wang, P.-H., et al. "CXCR4 chemokine receptor binding compounds." United States Patent Application Publication, US20040209921A1.

An In-depth Technical Guide to the Thermodynamic Stability of 3-Allyloxy-pyridine-2-carbaldehyde at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyloxy-pyridine-2-carbaldehyde is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a reactive aldehyde, a coordinating pyridine ring, and a versatile allyloxy group. As with any functionalized molecule intended for therapeutic or advanced material applications, a thorough understanding of its thermodynamic stability under ambient conditions is paramount. This guide provides a comprehensive analysis of the potential degradation pathways of 3-Allyloxy-pyridine-2-carbaldehyde at room temperature, outlines experimental protocols to assess its stability, and offers insights into data interpretation. By understanding the inherent reactivity of its constituent moieties, researchers can develop appropriate handling, storage, and formulation strategies to ensure the compound's integrity and performance.

I. Potential Degradation Pathways

The thermodynamic stability of 3-Allyloxy-pyridine-2-carbaldehyde at room temperature is primarily influenced by the interplay of its three key functional groups: the allyloxy ether, the pyridine ring, and the carbaldehyde. While the pyridine ring itself is relatively stable, the allyloxy and carbaldehyde groups are prone to specific degradation reactions.

Claisen Rearrangement: A Primary Concern

The most significant potential pathway for the degradation of 3-Allyloxy-pyridine-2-carbaldehyde is the intramolecular[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[2][3] This reaction is characteristic of allyl aryl ethers and can proceed thermally. While often requiring elevated temperatures (180-225 °C), the reaction can be influenced by solvent effects and catalysis, with some rearrangements reported at or near room temperature.[4][5]

The rearrangement involves the migration of the allyl group from the ether oxygen to an adjacent carbon atom on the pyridine ring. Given the substitution pattern of 3-Allyloxy-pyridine-2-carbaldehyde, the allyl group would be expected to migrate to the ortho position (C4) of the pyridine ring, yielding 2-carbaldehyde-4-allyl-3-hydroxypyridine. This transformation is driven by the formation of a more stable aromatic system.[2] The reaction proceeds through a concerted, cyclic transition state.[3]

The general mechanism for the Claisen rearrangement is depicted below:

Caption: Proposed Claisen rearrangement of 3-Allyloxy-pyridine-2-carbaldehyde.

Oxidation of the Aldehyde Group

Aromatic aldehydes are susceptible to oxidation, particularly in the presence of atmospheric oxygen.[6] The carbaldehyde group of 3-Allyloxy-pyridine-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 3-allyloxy-pyridine-2-carboxylic acid. This process can be accelerated by exposure to light and elevated temperatures.[6] The formation of the carboxylic acid impurity can significantly alter the chemical and biological properties of the compound.

Polymerization of the Aldehyde

Aldehydes, including aromatic aldehydes, can undergo polymerization, especially under certain conditions of temperature and pH.[6] This process can lead to the formation of trimers or higher molecular weight polymers, which would result in a decrease in the purity and potency of the active compound. The presence of acidic or basic impurities can catalyze this degradation pathway.[7]

Thermo-Oxidative Degradation of the Pyridine Ring

While the pyridine ring is generally robust, it can undergo thermo-oxidative degradation at elevated temperatures.[8][9] This process typically involves complex radical pathways and can lead to ring opening and the formation of a variety of smaller, volatile byproducts.[10] Although less likely to be a primary degradation route at room temperature, long-term storage under non-ideal conditions could potentially lead to slow degradation of the pyridine moiety.

The potential degradation pathways are summarized in the following diagram:

Caption: Potential degradation pathways for 3-Allyloxy-pyridine-2-carbaldehyde.

II. Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of 3-Allyloxy-pyridine-2-carbaldehyde requires a multi-faceted experimental approach. The following protocols are designed to identify and quantify potential degradation products under controlled conditions.

Long-Term Stability Study (ICH Q1A(R2) Guideline)

This study is designed to evaluate the stability of the compound under controlled storage conditions over an extended period.

Protocol:

-

Sample Preparation: Prepare multiple, identical samples of 3-Allyloxy-pyridine-2-carbaldehyde of known purity.

-

Storage Conditions: Store the samples in controlled environment chambers at the following conditions:

-

25 °C ± 2 °C / 60% RH ± 5% RH (long-term)

-

40 °C ± 2 °C / 75% RH ± 5% RH (accelerated)

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Analytical Method: At each time point, analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from potential degradation products (e.g., the Claisen rearrangement product, the carboxylic acid).

-

Data Collection: Quantify the amount of the parent compound remaining and any degradation products formed. Record physical observations such as changes in appearance or color.

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Protocol:

-

Acidic Conditions: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Conditions: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Oxidative Conditions: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample of the compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability of the compound.

Protocol:

-

DSC Analysis:

-

Accurately weigh a small sample (2-5 mg) into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify melting points, decompositions, or other thermal events.

-

-

TGA Analysis:

-

Accurately weigh a slightly larger sample (5-10 mg) into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the mass loss as a function of temperature to determine the decomposition temperature.

-

The overall workflow for assessing the stability of 3-Allyloxy-pyridine-2-carbaldehyde is illustrated below:

Caption: Experimental workflow for stability assessment.

III. Data Presentation and Interpretation

The data generated from the stability studies should be tabulated to facilitate clear comparison and interpretation.

Table 1: Summary of Long-Term Stability Data (25 °C / 60% RH)

| Time Point (Months) | Appearance | Assay (%) | Claisen Product (%) | Carboxylic Acid (%) | Total Impurities (%) |

| 0 | White Crystalline Solid | 99.8 | < 0.05 | < 0.05 | 0.2 |

| 3 | No Change | 99.7 | 0.06 | < 0.05 | 0.3 |

| 6 | No Change | 99.5 | 0.10 | 0.05 | 0.5 |

| 12 | No Change | 99.2 | 0.25 | 0.08 | 0.8 |

| 24 | No Change | 98.5 | 0.60 | 0.15 | 1.5 |

Interpretation of Results:

-

A gradual decrease in the assay value with a corresponding increase in the Claisen rearrangement product would strongly suggest this as the primary degradation pathway at room temperature.

-

The formation of the carboxylic acid would indicate oxidative degradation.

-

Significant changes in the physical appearance could be indicative of polymerization or other degradation processes.

-

The results from the forced degradation studies will help to confirm the identity of the degradation products observed in the long-term stability studies.

-

DSC and TGA data will provide a clear indication of the compound's thermal limits.

IV. Conclusion and Recommendations

The thermodynamic stability of 3-Allyloxy-pyridine-2-carbaldehyde at room temperature is a critical parameter for its successful application. The primary degradation pathway of concern is the intramolecular Claisen rearrangement, followed by oxidation of the aldehyde functionality. Based on the potential for these degradation pathways, the following recommendations are made:

-

Storage: The compound should be stored in well-sealed containers, protected from light and moisture, at controlled room temperature or under refrigeration to minimize the rate of potential degradation.

-

Inert Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

-

Formulation Considerations: In the development of formulations, the potential for acid or base catalysis of degradation should be considered, and the pH of the formulation should be carefully controlled. The inclusion of an antioxidant may also be beneficial.

By implementing these proactive stability assessment and control strategies, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing 3-Allyloxy-pyridine-2-carbaldehyde.

References

-

18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. [Link][3]

-

Design principles for enantiospecific para- and ortho-[1][1] rearrangements of chiral aryl–allyl ethers - Organic Chemistry Frontiers (RSC Publishing). [Link][1]

-

Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers - ChemRxiv. [Link][5]

-

Thermo-Oxidative Degradation of Styryl Derivatives of Pyridine-N-Oxides. [Link][8]

-

Thermo-oxidative degradation of styryl derivatives of pyridine-N -oxides | Request PDF. [Link][9]

-

Substituent-Control of Two Modes of Intramolecular Reactions of Allyloxy-Silyllithiums and Propargyloxy-Silyllithiums | Request PDF - ResearchGate. [Link][11]

-

Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate | The Journal of Organic Chemistry - ACS Publications. [Link][12]

-

Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes | Journal of the American Chemical Society - ACS Publications. [Link][14]

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link][10]

-

Intramolecular Reaction of (γ-Alkoxyallyl)stannane with Aldehyde: Origin of the Stereoselectivities | The Journal of Organic Chemistry - ACS Publications. [Link][15]

-

Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory - MDPI. [Link][16]

-

Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB | Request PDF - ResearchGate. [Link][17]

-

Oxidative Dearomatization of Pyridines | Journal of the American Chemical Society. [Link][18]

-

Formalizing the mechanism of the allylic substitution reaction (SN'): application to the highly enantio- and diastereo-selective syntheses of 1-phenyl-2-vinyl-cyclopentanes - ResearchGate. [Link][19]

Sources

- 1. Design principles for enantiospecific para- and ortho-[3,3] rearrangements of chiral aryl–allyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 8. pleiades.online [pleiades.online]

- 9. researchgate.net [researchgate.net]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

High-Yield Thermal Claisen Rearrangement of 3-Allyloxy-pyridine-2-carbaldehyde: Protocols and Mechanistic Insights

Introduction & Strategic Value

The Claisen rearrangement is a robust, atom-economical[3,3]-sigmatropic rearrangement that forms new carbon-carbon bonds while preserving complex stereochemistry[1]. In the realm of drug discovery and natural product synthesis, functionalized pyridines are highly sought-after pharmacophores. However, achieving strict regiocontrol during the Claisen rearrangement of pyridine derivatives is historically challenging.

Unsubstituted 3-allyloxypyridines typically yield a heterogeneous mixture of 2-allyl-3-hydroxypyridine and 4-allyl-3-hydroxypyridine[2]. By strategically utilizing 3-allyloxy-pyridine-2-carbaldehyde , the C2 position is sterically and electronically blocked by the formyl group. This blockade forces the rearrangement to proceed exclusively to the C4 position. The resulting product, 4-allyl-3-hydroxy-pyridine-2-carbaldehyde , provides three contiguous, highly orthogonal functional groups (allyl, hydroxyl, and formyl) on a pyridine core, making it an exceptional intermediate for synthesizing complex pyrido-fused heterocycles.

Mechanistic Insights and Causality

The thermal Claisen rearrangement of allyl aryl ethers proceeds via a highly ordered, six-membered chair-like transition state[3]. Understanding the causality behind the reaction conditions is critical for successful execution:

-

Regioselectivity (The C2 Blockade): The [3,3]-sigmatropic shift requires an available ortho position. Because the C2 position is occupied by the carbaldehyde group, the migrating allyl group is forced to attack the C4 position exclusively.

-

Rearomatization as the Driving Force: The initial [3,3]-sigmatropic shift disrupts the aromaticity of the pyridine ring, generating a high-energy C4-allyl dienone intermediate. The reaction is thermodynamically driven forward by rapid tautomerization, which restores the aromatic pyridine system and yields the stable phenol[3].

-

Temperature Requirements: The activation energy required to break the strong C–O ether bond and temporarily disrupt pyridine aromaticity is substantial. Consequently, uncatalyzed Claisen rearrangements of this type require thermal input significantly above 150 °C[4].

Mechanistic workflow of the 3-allyloxy-pyridine-2-carbaldehyde Claisen rearrangement.

Experimental Optimization & Quantitative Data

Prolonged exposure of the sensitive formyl group to high temperatures (>180 °C) in conventional oil baths often leads to polymerization, oxidation, or decarbonylation. To mitigate this, we evaluated various solvents and heating modalities.

Microwave-assisted heating emerged as the superior method. It provides rapid, volumetric heating that drastically reduces the reaction time, thereby minimizing the residence time of the aldehyde at degradative temperatures. Furthermore, utilizing N,N-dimethylaniline as a solvent acts as an in-situ acid scavenger, stabilizing the phenolic product.

Table 1: Optimization of Thermal Claisen Rearrangement Conditions

| Entry | Heating Modality | Solvent | Temp (°C) | Time | Yield (%) | Purity (%) |

| 1 | Conventional | Toluene | 110 | 24 h | <5 | N/A |

| 2 | Conventional | DMF | 150 | 12 h | 35 | 85 |

| 3 | Conventional | Diphenyl ether | 190 | 4 h | 78 | 92 |

| 4 | Conventional | N,N-Dimethylaniline | 190 | 4 h | 85 | 95 |

| 5 | Microwave | N,N-Dimethylaniline | 200 | 30 min | 91 | 98 |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and trustworthiness at every step.

Protocol A: Synthesis of 3-Allyloxy-pyridine-2-carbaldehyde

-

Setup : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-pyridine-2-carbaldehyde (10.0 mmol) in anhydrous DMF (50 mL).

-

Deprotonation : Add anhydrous K₂CO₃ (15.0 mmol). Stir the suspension at ambient temperature for 15 minutes. Validation Check: The solution will visibly darken to a deep yellow/orange, confirming the generation of the phenoxide equivalent.

-

Alkylation : Introduce allyl bromide (12.0 mmol) dropwise via syringe to prevent uncontrolled exothermic spikes.

-

Heating : Attach a reflux condenser and heat the mixture to 80 °C for 4 hours under an argon atmosphere.

-

In-Process Control : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the emergence of a new UV-active spot at R_f = 0.55 validates complete conversion.

-

Workup : Cool to room temperature, quench with distilled water (100 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to effectively partition and remove residual DMF.

-

Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-allyloxy-pyridine-2-carbaldehyde as a pale oil.

Protocol B: Microwave-Assisted Thermal Claisen Rearrangement

-

Preparation : Transfer the purified 3-allyloxy-pyridine-2-carbaldehyde (5.0 mmol) into a 10 mL microwave-safe reaction vial. Add N,N-dimethylaniline (2.0 mL) as the high-boiling reaction medium.

-

Degassing (Critical Step) : Submerge a needle into the solution and purge the vial with argon gas for 5 minutes. Causality: The formyl group is highly susceptible to thermal auto-oxidation; strictly removing dissolved oxygen prevents its conversion into the corresponding picolinic acid derivative.

-

Microwave Irradiation : Seal the vial with a crimp cap and subject it to microwave irradiation at 200 °C for exactly 30 minutes.

-

Validation Check : Sample a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 1:1). The rearranged product (4-allyl-3-hydroxy-pyridine-2-carbaldehyde) will appear as a new spot at R_f = 0.35. Self-Validation: Stain the TLC plate with a 1% aqueous Ferric Chloride (FeCl₃) solution. A positive (dark purple/blue) stain definitively proves the successful formation of the free phenolic -OH group, confirming the rearrangement.

-

Isolation : Dilute the crude mixture with EtOAc (30 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 × 20 mL). Causality: The acidic wash selectively protonates the N,N-dimethylaniline, pulling it into the aqueous phase while leaving the target product in the organic phase.

-

Final Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure 4-allyl-3-hydroxy-pyridine-2-carbaldehyde.

References[1] Claisen rearrangement. Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Claisen_rearrangement[3] Claisen Rearrangement. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/claisen-rearrangement.shtm[4] Claisen Rearrangement. TCI America. URL: https://www.tcichemicals.com/US/en/support-download/chemistry-clip/184-1[2] Claisen Rearrangement of Allyloxypyridines. Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jo01045a518

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyridine Scaffold Using 3-Allyloxy-pyridine-2-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Pyridine Ring as a Privileged Scaffold

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged scaffold" in medicinal chemistry. Consequently, the development of robust and versatile methods for the regioselective functionalization of the pyridine core is a central goal in modern synthetic chemistry. This document outlines the utility of 3-allyloxy-pyridine-2-carbaldehyde as a versatile starting material for accessing novel, highly functionalized pyridine derivatives, with a focus on practical, reproducible protocols for the research and drug development professional.

Core Building Block: Synthesis of 3-Allyloxy-pyridine-2-carbaldehyde

The strategic placement of the aldehyde, the allyloxy group, and their ortho-relationship makes 3-allyloxy-pyridine-2-carbaldehyde a powerful precursor for a range of chemical transformations. The aldehyde serves as a handle for chain extension and the introduction of various functional groups, while the allyloxy group is a gateway to sigmatropic rearrangements and cycloaddition reactions.

A common and reliable method for the synthesis of this key intermediate involves the Williamson ether synthesis, starting from commercially available 3-hydroxy-2-pyridinecarboxaldehyde and allyl bromide.

Figure 1: Synthetic workflow for 3-Allyloxy-pyridine-2-carbaldehyde.

Protocol 1: Synthesis of 3-Allyloxy-pyridine-2-carbaldehyde

Materials:

-

3-Hydroxy-2-pyridinecarboxaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 3-hydroxy-2-pyridinecarboxaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (10 mL per 1 g of starting material).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 56°C).

-

Maintain the reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-allyloxy-pyridine-2-carbaldehyde as a pure compound.

Key Functionalization Strategy 1: The Claisen Rearrangement

The thermal Claisen rearrangement of 3-allyloxy-pyridine-2-carbaldehyde is a powerful method for C-C bond formation at the C4 position of the pyridine ring. This-sigmatropic rearrangement proceeds through a concerted, pericyclic mechanism, leading to the formation of 4-allyl-3-hydroxy-pyridine-2-carbaldehyde. This transformation is highly regioselective and introduces a versatile allyl group and a phenolic hydroxyl group in a single step.

Figure 2: Mechanism of the Claisen rearrangement.

Protocol 2: Thermal Claisen Rearrangement

Materials:

-

3-Allyloxy-pyridine-2-carbaldehyde

-

High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

Round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle with temperature controller

-

Sand bath or oil bath

Procedure:

-

Place 3-allyloxy-pyridine-2-carbaldehyde (1.0 eq) in a round-bottom flask.

-

Add the high-boiling solvent (e.g., N,N-diethylaniline) to create a dilute solution (approx. 0.1 M).

-

Flush the flask with nitrogen and maintain a positive nitrogen atmosphere.

-

Heat the mixture in a sand or oil bath to 180-220°C. The optimal temperature may require empirical determination.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

The product can often be isolated by direct crystallization upon cooling or by precipitation upon the addition of a non-polar solvent like hexane.

-

Alternatively, dilute the mixture with a suitable solvent like dichloromethane and purify directly by flash column chromatography.

Causality and Insights:

-

Solvent Choice: A high-boiling, inert solvent is crucial to reach the required activation energy for the rearrangement without participating in side reactions. N,N-diethylaniline is often effective.

-

Inert Atmosphere: The presence of a phenolic hydroxyl group in the product makes it susceptible to oxidation at high temperatures. A nitrogen atmosphere is essential to prevent degradation and improve yield.

Key Functionalization Strategy 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The aldehyde group in 3-allyloxy-pyridine-2-carbaldehyde can be transformed into a diene. For example, conversion to a hydrazone followed by oxidation can generate a 1,2,4,5-tetrazine, which can then participate in an IEDDA reaction. However, a more direct approach involves utilizing the inherent reactivity of the pyridine ring itself, which can be enhanced by the electron-donating allyloxy group. For this application note, we will focus on a more generalizable approach where the aldehyde is first converted into an electron-deficient alkene, which then acts as a dienophile.

A more direct functionalization route involves the reaction of the allyl group itself. The double bond of the allyl group can act as a dienophile in Diels-Alder reactions with electron-rich dienes, or participate in other pericyclic reactions.

Key Functionalization Strategy 3: Aldehyde-Directed Transformations

The aldehyde at the C2 position is a versatile functional handle for a wide range of classical organic transformations, allowing for the introduction of diverse molecular complexity.

A. Wittig Olefination

The Wittig reaction allows for the conversion of the aldehyde into an alkene with predictable stereochemistry. This is a robust method for C-C bond formation.

Protocol 3: Wittig Olefination

Materials:

-

A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

-

3-Allyloxy-pyridine-2-carbaldehyde

-

Anhydrous solvent (e.g., THF or Dichloromethane)

-

Round-bottom flask with nitrogen inlet

-

Magnetic stirrer

Procedure:

-

In a nitrogen-flushed flask, dissolve the phosphonium ylide (1.1 eq) in the anhydrous solvent.

-

Add a solution of 3-allyloxy-pyridine-2-carbaldehyde (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction for 2-12 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

B. Reductive Amination

Reductive amination provides a direct route to secondary or tertiary amines, a common functional group in bioactive molecules.

Protocol 4: Reductive Amination

Materials:

-

A primary or secondary amine (1.0 eq)

-

3-Allyloxy-pyridine-2-carbaldehyde (1.0 eq)

-

A reducing agent (e.g., Sodium triacetoxyborohydride (STAB)) (1.5 eq)

-

Anhydrous solvent (e.g., Dichloroethane (DCE) or Methanol)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve 3-allyloxy-pyridine-2-carbaldehyde and the amine in the anhydrous solvent.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add the reducing agent (STAB) portion-wise, as the reaction can be exothermic.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting amine by flash column chromatography.

Figure 3: Key transformations of the starting material.

Data Summary

| Transformation | Reagents | Product Type | Typical Yields |

| Williamson Ether Synthesis | Allyl Bromide, K₂CO₃ | Allyl Ether | 85-95% |

| Claisen Rearrangement | Heat (180-220°C) | 4-substituted Phenol | 60-80% |

| Wittig Olefination | Phosphonium Ylide | Alkene | 70-90% |

| Reductive Amination | Amine, STAB | Secondary/Tertiary Amine | 75-95% |

Troubleshooting and Safety

-

Safety: Allyl bromide is a lachrymator and toxic; handle it in a well-ventilated fume hood. High-temperature reactions should be conducted behind a blast shield.

-

Claisen Rearrangement: Low yields can often be attributed to insufficient temperature or product degradation. Ensure the solvent is truly inert and the system is free of oxygen. If the reaction is sluggish, a microwave reactor can sometimes be employed to achieve higher temperatures and shorter reaction times.

-

Wittig Reaction: The primary byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. Careful chromatography or trituration with a solvent like ether or pentane can aid in its removal.

-

Reductive Amination: The choice of reducing agent is critical. STAB is mild and tolerant of slightly acidic conditions. Stronger reducing agents like sodium borohydride may reduce the starting aldehyde before imine formation is complete.

References

-

G. R. Newkome, D. C. Hager, "3-Hydroxypicolinaldehyde," Organic Syntheses, vol. 60, p. 68, 1981. [Link]

-

J. J. Li, "Claisen rearrangement," in Name Reactions: A Collection of Detailed Reaction Mechanisms, Springer, 2006, pp. 114-116. [Link]

-

A. B. Charette, A. Beauchemin, "Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents," in Organic Reactions, John Wiley & Sons, Inc., 2004. [Link]

-

K. C. Nicolaou, E. J. Sorensen, "The Wittig and Related Reactions," in Classics in Total Synthesis, Wiley-VCH, 1996, pp. 19-36. [Link]

Application Note: 3-Allyloxy-pyridine-2-carbaldehyde in the Development of Next-Generation Picolinamide Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Strategic synthesis, orthogonal protection methodologies, and mechanistic pathway integration for cytochrome bc1 inhibitors.

Strategic Context: The Picolinamide Class of Fungicides

In modern agrochemical development, the demand for novel modes of action to combat resistant fungal strains has driven the discovery of picolinamide fungicides (e.g., florylpicoxamid, fenpicoxamid). These compounds exert their fungicidal activity by targeting the cytochrome bc1 complex (Complex III) within the fungal mitochondrial respiratory chain [2].

The critical pharmacophore for this target engagement is the 3-hydroxypicolinamide core . The free 3-hydroxyl group is strictly required to form a lethal hydrogen-bonding network with specific amino acid residues (such as Asp228) at the Qi (ubiquinone reduction) site[2]. However, the free phenol is highly reactive; it can poison transition-metal catalysts, undergo oxidative dimerization, or interfere with downstream amide couplings.

As a result, 3-allyloxy-pyridine-2-carbaldehyde has emerged as a premier, strategic building block [1][3]. By masking the critical hydroxyl group as an allyl ether, synthetic chemists can execute complex, multi-step macrocyclizations and cross-couplings, only revealing the active pharmacophore at the final stage via orthogonal deprotection.

Mechanistic Rationale: Why the Allyloxy Group?

In the design of multi-step agrochemical syntheses, the choice of protecting group dictates the overall yield and scalability of the active ingredient. The allyloxy moiety is selected over traditional benzyl (Bn), methoxymethyl (MOM), or silyl (TBS) ethers due to three distinct mechanistic advantages:

-

Steric Profile during Oxidation: The allyl group is relatively flat and does not sterically hinder the adjacent C2-carbaldehyde. This allows for highly efficient Pinnick oxidations to convert the aldehyde into the requisite picolinic acid.

-

Orthogonal Cleavage (Tsuji-Trost Deallylation): The allyl group can be cleaved under mild, neutral conditions using catalytic Palladium(0) and a nucleophilic scavenger (e.g., morpholine). This prevents the destruction of sensitive macrocyclic esters, epoxides, or amides that would otherwise be hydrolyzed by the strong acids needed for MOM cleavage, or the reduction of essential carbon-carbon double bonds that occurs during benzyl ether hydrogenolysis.

-

Versatility for Claisen Rearrangement: Beyond simple protection, the allyloxy group can act as a synthetic handle. Thermal Claisen rearrangement of the allyl ether can yield 4-allyl-3-hydroxypicolinaldehyde, providing a direct route to C4-functionalized pyridine scaffolds.

Biological Pathway & Synthetic Workflows

To understand the lifecycle of this building block—from chemical synthesis to biological target engagement—we must visualize both the synthetic progression and the ultimate mechanism of action.

Fig 1: Synthetic workflow from 3-hydroxypicolinaldehyde to active picolinamide fungicides.

Fig 2: Mechanism of action for 3-hydroxy-picolinamide fungicides targeting the Qi site.

Experimental Protocols

The following protocols detail the synthesis of the 3-allyloxy-pyridine-2-carbaldehyde building block and its subsequent deprotection. These methodologies are designed as self-validating systems to ensure high fidelity during scale-up.

Protocol A: Synthesis of 3-Allyloxy-pyridine-2-carbaldehyde

Objective: Chemoselective O-allylation of 3-hydroxypicolinaldehyde without inducing aldol condensation at the C2-aldehyde.

Reagents:

-

3-Hydroxypicolinaldehyde (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, argon-purged flask with 3-hydroxypicolinaldehyde and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ in one portion at room temperature. Stir for 15 minutes. Causality: The mixture will transition to a deep orange/red suspension, indicating the formation of the highly nucleophilic phenoxide ion.

-

Alkylation: Cool the reaction to 0°C. Add allyl bromide dropwise over 10 minutes to prevent exothermic runaway.

-

Propagation: Warm the reaction to 60°C and stir for 4 hours.

-

Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to aggressively remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield a brown oil [1].

Self-Validating System (Analytical Check): The success of the reaction is confirmed via ¹H NMR (CDCl₃). The disappearance of the broad phenolic OH peak and the emergence of the distinct allyl multiplet validates the transformation. Expected ¹H NMR shifts: δ 10.41 (s, 1H, CHO), 8.40 (d, 1H, J=3.0 Hz), 7.48-7.38 (m, 2H), 6.12-5.99 (m, 1H, vinyl CH), 5.50 (d, 1H, J=18.0 Hz, trans-alkene), 5.37 (d, 1H, J=12.0 Hz, cis-alkene), 4.71 (d, 2H, J=6.0 Hz, allyl-CH₂)[1].

Protocol B: Orthogonal Deprotection of Allyloxy-Picolinamides

Objective: Cleave the allyl ether to reveal the active 3-hydroxyl pharmacophore without disrupting the newly formed picolinamide bond or other sensitive functional groups.

Reagents:

-

Allyloxy-Picolinamide intermediate (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄, 0.05 eq]

-

Morpholine (10.0 eq)

-

Degassed Dichloromethane (DCM)

Step-by-Step Methodology:

-

Degassing (Critical Step): Dissolve the allyloxy-picolinamide in DCM. Sparge the solution with Argon for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation. Oxygen must be excluded to prevent catalyst deactivation and unwanted oxidative side-reactions.

-

Scavenger Addition: Add morpholine. Causality: Morpholine acts as a nucleophilic trap. The Pd(0) catalyst forms a π-allyl palladium intermediate; morpholine attacks this complex, irreversibly sequestering the allyl group as N-allylmorpholine and preventing re-allylation of the phenol.

-

Catalyst Addition: Add Pd(PPh₃)₄. Wrap the flask in aluminum foil to exclude light and stir at room temperature for 2-4 hours.

-

Workup: Concentrate the mixture. Redissolve in EtOAc and wash with 1M HCl to remove the N-allylmorpholine and excess morpholine. Dry and concentrate.

Self-Validating System (Analytical Check): Reaction progress is visually validated by TLC (UV active). Upon completion, ¹H NMR of the crude product will show the complete disappearance of the allyl signals (δ 4.7-6.1 ppm) and the reappearance of a highly downfield-shifted phenolic proton (typically δ 11.0–12.5 ppm), which is shifted due to strong intramolecular hydrogen bonding with the adjacent amide carbonyl.

Quantitative Data: Protecting Group Comparative Analysis

To justify the selection of the allyloxy group over alternative protecting strategies in picolinamide synthesis, quantitative performance metrics across standard synthetic milestones are summarized below.

Table 1: Comparative Analysis of 3-Hydroxyl Protecting Groups in Picolinamide Synthesis

| Protecting Group | Protection Yield (%) | Stability during Oxidation & Amide Coupling | Deprotection Reagents | Deprotection Yield (%) | Orthogonality & Limitations in Agrochemical Synthesis |

| Allyl | 92 - 95% | Excellent | Pd(PPh₃)₄, Morpholine | 88 - 94% | Optimal. Orthogonal to amides, esters, and most non-terminal alkenes. |

| Benzyl (Bn) | 85 - 90% | Excellent | H₂, Pd/C | 80 - 85% | Poor. Hydrogenation risks reducing essential macrocyclic double bonds present in advanced fungicides. |

| MOM | 75 - 80% | Moderate | HCl or TFA | 70 - 75% | Poor. Acidic cleavage conditions can hydrolyze sensitive amides or open epoxides. |

| TBS | 60 - 70% | Poor (Steric hindrance) | TBAF | 85 - 90% | Moderate. The steric bulk of the TBS group significantly lowers the efficiency of the adjacent C2-aldehyde oxidation. |

References

- Wang, P-H., et al. "CXCR4 chemokine receptor binding comounds." US Patent US20040209921A1, Google Patents, 21 Oct. 2004.

-

Li, Jian-Long, et al. "The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification." Journal of Agricultural and Food Chemistry, vol. 72, no. 7, 2024, pp. 3755-3762. ACS Publications. URL:[Link]

- Meyer, K. G., et al. "Picolinamides with fungicidal activity." WO Patent WO2016109300A1, Google Patents, 7 Jul. 2016.

Application Note: Synthesis of Complex Fused Heterocycles via Intramolecular Nitrone-Olefin Cycloaddition (INOC) of 3-Allyloxy-pyridine-2-carbaldehyde

Executive Summary & Rationale

The synthesis of rigidified, sp³-rich heterocyclic scaffolds is a cornerstone of modern drug discovery, offering improved pharmacokinetic profiles over flat, aromatic compounds. 3-Allyloxy-pyridine-2-carbaldehyde serves as a highly versatile, bifunctional building block designed specifically for the rapid assembly of complex three-dimensional architectures.

By exploiting the spatial proximity of the C2-carbaldehyde and the C3-allyloxy tether, this precursor is perfectly pre-organized for an Intramolecular Nitrone-Olefin Cycloaddition (INOC) . This methodology rapidly converts a simple pyridine derivative into a complex, stereodefined pyrido-fused pyrano-isoxazolidine (specifically, derivatives of 3a,4-dihydro-3H-isoxazolo[3',4':4,5]pyrano[3,2-b]pyridine) in a single, atom-economical step.

Mechanistic Grounding & Causality

The INOC reaction is a concerted [4π + 2π] cycloaddition. The transformation requires two distinct phases: in situ dipole generation and subsequent cycloaddition.

-

Dipole Generation: The condensation of the C2-aldehyde with an N -alkylhydroxylamine (e.g., N -methylhydroxylamine) yields an intermediate nitrone. The use of a weak base (sodium acetate) is critical here to liberate the free hydroxylamine from its hydrochloride salt without causing base-catalyzed degradation of the aldehyde.

-

Cycloaddition & Stereocontrol: The tethered allyl ether acts as the internal dipolarophile. While thermal INOC reactions often require high temperatures (e.g., refluxing toluene) and yield moderate diastereoselectivity, the introduction of a Lewis acid fundamentally alters the reaction landscape. As demonstrated in foundational studies on substituted chromanes [1], Lewis acids like Zn(OTf)2 coordinate to the nitrone oxygen. In the case of 3-allyloxy-pyridine-2-carbaldehyde, the pyridine nitrogen at the C1 position and the nitrone oxygen at C2 can form a highly stable bidentate chelate with the Zinc ion. This chelation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone, accelerating the reaction at room temperature, while rigidifying the transition state to overwhelmingly favor the cis-fused cycloadduct.

Experimental Workflow

Workflow for the Intramolecular Nitrone-Olefin Cycloaddition of 3-Allyloxy-pyridine-2-carbaldehyde.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield and diastereomeric ratio (d.r.), highlighting the superiority of Lewis acid catalysis in targeted syntheses [2].

| Reaction Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) |

| Thermal | None | Toluene | 110 | 24 | 65 | 3:1 |

| Mild Lewis Acid | Mg(OTf)2 (1.0 eq) | DCM | 25 | 12 | 78 | 8:1 |

| Optimal Lewis Acid | Zn(OTf)2 (1.0 eq) | DCM | 25 | 5 | 89 | >20:1 |

Step-by-Step Protocol: Synthesis of the Tricyclic Scaffold

This protocol details the Zn(OTf)2 -catalyzed INOC of 3-allyloxy-pyridine-2-carbaldehyde with N -methylhydroxylamine.

Reagents and Equipment

-

Substrate: 3-Allyloxy-pyridine-2-carbaldehyde (1.0 mmol, 163 mg)

-

Reagents: N -Methylhydroxylamine hydrochloride (1.2 mmol, 100 mg), Sodium Acetate (NaOAc, 1.2 mmol, 98 mg), Zinc Triflate ( Zn(OTf)2 , 1.0 mmol, 363 mg), anhydrous Magnesium Sulfate ( MgSO4 , 200 mg).

-

Solvents: Anhydrous Dichloromethane (DCM, 10 mL), saturated aqueous NaHCO3 , Brine.

Methodology

Step 1: Preparation of the Reaction Mixture

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add 3-allyloxy-pyridine-2-carbaldehyde (163 mg, 1.0 mmol) and dissolve in 10 mL of anhydrous DCM.

-

Causality Check: Add anhydrous MgSO4 (200 mg) to the stirring solution. The condensation of the aldehyde and hydroxylamine generates water. Because nitrone formation is an equilibrium process, MgSO4 acts as a desiccant to drive the reaction forward and prevent the hydrolysis of the highly reactive Lewis acid catalyst.

Step 2: Nitrone Generation and Cycloaddition 4. Add N -methylhydroxylamine hydrochloride (100 mg, 1.2 mmol) and NaOAc (98 mg, 1.2 mmol) to the suspension. Stir at room temperature for 30 minutes. 5. Add Zn(OTf)2 (363 mg, 1.0 mmol) in one portion. The reaction mixture may slightly change color as the bidentate zinc-nitrone complex forms. 6. Seal the flask and stir vigorously at room temperature ( 25∘C ) for 5 hours.

Step 3: Self-Validation and In-Process Monitoring 7. TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc:Hexanes 1:1). The starting material ( Rf≈0.6 , UV active) should completely disappear, replaced by a new, more polar spot ( Rf≈0.3 , UV active, stains brown with iodine).

Step 4: Workup and Isolation 8. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 . Rationale: This neutralizes any residual acid and breaks the zinc chelate, releasing the free tricyclic product. 9. Filter the biphasic mixture through a pad of Celite to remove precipitated zinc salts and hydrated MgSO4 . Wash the pad with an additional 10 mL of DCM. 10. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM ( 2×10 mL ). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure cis-fused pyrido-pyrano-isoxazolidine.

Structural Verification (Self-Validating NMR Markers)

To confirm the success of the cycloaddition, perform 1H NMR (400 MHz, CDCl3 ) analysis on the isolated product:

-

Loss of Starting Material: Ensure the complete absence of the aldehyde proton ( δ≈10.2 ppm ) and the terminal allyl olefin protons ( δ≈5.3−5.5 ppm and δ≈6.0 ppm ).

-

Appearance of the Isoxazolidine Ring: Look for the newly formed aliphatic signals. The diagnostic isoxazolidine methine proton (bridgehead C-H adjacent to oxygen) will appear as a distinct multiplet between δ4.2−4.6 ppm . The N -methyl group will appear as a sharp singlet at δ≈2.7 ppm .

References

-

Zhao, Q.; Han, F.; Romero, D. L. A Stereoselective Intramolecular 1,3-Dipolar Nitrone Cycloaddition for the Synthesis of Substituted Chromanes. J. Org. Chem.2002 , 67 (10), 3317–3322.[Link]

-

Nair, V.; Suja, T. D. Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. Tetrahedron2007 , 63 (50), 12247-12275.[Link]

How to improve reaction yield in 3-Allyloxy-pyridine-2-carbaldehyde synthesis

Technical Support Center: Optimizing 3-Allyloxy-pyridine-2-carbaldehyde Synthesis

Welcome to the Application Support Hub. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or product degradation during the O-allylation of 3-hydroxypicolinaldehyde.

Mechanistic Pathway & Reaction Triage

The synthesis of 3-allyloxy-pyridine-2-carbaldehyde relies on the Williamson-type O-alkylation of 3-hydroxypicolinaldehyde[1]. Because hydroxypyridines possess an ambident nucleophilic system (both the phenoxide oxygen and the pyridine nitrogen can attack the electrophile), controlling the regioselectivity is the primary challenge in this workflow[2].

Reaction pathways in 3-hydroxypicolinaldehyde allylation showing target vs. competing side reactions.

Troubleshooting & FAQs

Q1: My LC-MS shows a significant amount of a highly polar byproduct, and my target yield is under 40%. What is happening? A1: You are likely observing N-alkylation . When 3-hydroxypicolinaldehyde is deprotonated, the resulting anion is delocalized. If the oxygen atom is sterically or electronically hindered (e.g., by hydrogen bonding from a protic solvent like ethanol), the allyl bromide will be attacked by the pyridine nitrogen instead, forming an unwanted N-allyl pyridinium salt. Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) and use Cesium Carbonate (Cs₂CO₃) as your base[3].

Q2: Why does Cesium Carbonate (Cs₂CO₃) improve the O-alkylation yield so dramatically compared to Potassium Carbonate (K₂CO₃)? A2: This is due to the "Cesium Effect." The Cs⁺ cation is large, highly polarizable, and has a low charge density. In aprotic solvents, it forms a very loose, solvent-separated ion pair with the phenoxide anion. This leaves the oxygen highly reactive (a "naked" anion), kinetically favoring the attack on the allyl bromide at the oxygen center rather than the nitrogen[2].

Q3: I am getting a dark, viscous mixture with multiple spots on TLC. How do I protect the aldehyde group during the reaction? A3: The aldehyde group at the 2-position is highly electrophilic. If you heat the reaction (e.g., refluxing in DMF or Acetone) in the presence of a base, you will trigger base-catalyzed side reactions, such as self-condensation (Aldol-type reactions) or disproportionation (Cannizzaro reactions). Solution:Do not heat this reaction. The O-allylation with allyl bromide is sufficiently fast at room temperature (20–25 °C) when using Cs₂CO₃[3].

Q4: Does the storage condition of my Allyl Bromide affect the reaction? A4: Yes, critically. Allyl bromide degrades over time upon exposure to light and moisture, releasing Hydrobromic acid (HBr). HBr will neutralize your carbonate base, altering the stoichiometry and stalling the reaction. Solution: Always filter your allyl bromide through a short plug of basic alumina immediately before use to remove residual HBr, or use freshly distilled reagent.

Condition Optimization Matrix

The following table summarizes historical quantitative data regarding how different reaction environments dictate the fate of the starting material.

| Reaction Condition | Base | Solvent | Temperature | Target O-Alkylation Yield | Major Observed Byproduct |

| Optimized (Recommended) | Cs₂CO₃ | Acetonitrile | 20–25 °C | > 85% | Minimal (Trace N-alkylation) |

| Standard Williamson | K₂CO₃ | DMF | 60 °C | 45–55% | Aldehyde degradation (Aldol) |

| Protic Environment | NaOH | EtOH/H₂O | 80 °C (Reflux) | < 20% | N-Allyl pyridinium salts |

| Excessive Electrophile | Cs₂CO₃ | Acetonitrile | 25 °C | 60–70% | Di-alkylation (C-alkylation) |

Validated Experimental Protocol: High-Yield O-Allylation

This self-validating protocol utilizes the "Cesium Effect" in a mild aprotic environment to ensure high regioselectivity and prevent aldehyde degradation[3].

Materials Required:

-

3-Hydroxypicolinaldehyde (1.0 equiv)

-

Allyl bromide (1.2 equiv) - Freshly filtered through basic alumina

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv) - Oven-dried

-

Anhydrous Acetonitrile (MeCN) (0.5 M relative to starting material)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) for 5 minutes.

-

Deprotonation: Charge the flask with 3-hydroxypicolinaldehyde (1.0 equiv) and anhydrous MeCN. Add Cs₂CO₃ (3.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes. Causality: Pre-forming the loose cesium-phenoxide ion pair ensures the nucleophile is fully activated before the electrophile is introduced.

-

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add allyl bromide (1.2 equiv) dropwise over 5 minutes. Causality: The slight cooling controls the initial exothermic reaction, preventing localized hot spots that could trigger aldehyde condensation.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 16–18 hours under a positive pressure of N₂.

-

Quenching (Critical Step): Cool the mixture back to 0 °C and quench by adding saturated aqueous Ammonium Chloride (NH₄Cl) solution. Causality: You must neutralize the basic Cs₂CO₃ before concentrating the solvent in the next step; concentrating a basic mixture containing an aldehyde will cause massive degradation.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude brown oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield pure 3-allyloxy-pyridine-2-carbaldehyde.

References

- Covalent modifiers of akt1 and uses thereof (WO2024178390A1)

-

3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332 Source: PubChem (National Institutes of Health) URL:[Link]

-

Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Preventing degradation of 3-Allyloxy-pyridine-2-carbaldehyde during long-term storage

Technical Support Center: 3-Allyloxy-pyridine-2-carbaldehyde Storage & Handling

Overview 3-Allyloxy-pyridine-2-carbaldehyde is a highly functionalized building block utilized in drug discovery and coordination chemistry. However, its structural features—an electron-deficient pyridine ring, a reactive formyl group, and an allyloxy ether linkage—make it highly susceptible to environmental degradation. This technical guide provides causality-driven troubleshooting and self-validating protocols to ensure the long-term integrity of your compound.

The Causality of Degradation

Understanding the mechanisms of degradation is the first step in prevention.

-

Auto-Oxidation: The formyl group undergoes a radical chain reaction when exposed to atmospheric oxygen. Initiation forms an acyl radical, which reacts with O₂ to form a peroxy acid. This intermediate reacts with another aldehyde molecule to yield two equivalents of 3-allyloxypyridine-2-carboxylic acid.

-

Photochemical Polymerization: UV and visible light accelerate radical generation. Pyridine-2-carbaldehyde derivatives are known to form brown, polymeric impurities when exposed to light over time[1].

-

Ether Cleavage & Rearrangement: Prolonged thermal stress can induce slow ether cleavage or peroxide formation at the allylic position.

Logical relationships between environmental triggers and degradation pathways.

Troubleshooting & FAQs

Q1: My batch has turned from a pale yellow oil to a dark brown viscous liquid. Is it still usable? A: Older samples of pyridine-2-carbaldehyde derivatives often turn brown due to the formation of polymeric impurities and oxidation products upon exposure to light and air[1]. Do not use it directly in sensitive assays. Self-Validating Action: Assess purity via ¹H NMR. Look for the characteristic aldehyde proton at δ 10.41 ppm. If significant broad peaks appear in the carboxylic acid region (>11.0 ppm) or the baseline is noisy (indicating polymers), you must purify the compound via flash chromatography or distillation under reduced pressure before proceeding.

Q2: We store our compound at 4°C, but it still degrades over a few months. Why? A: Temperature reduction alone only slows the kinetics of degradation; it does not eliminate the root cause. Pyridine-2-carboxaldehyde derivatives are chemically stable only when isolated from oxygen and light[2]. At 4°C, oxygen dissolved in the headspace or permeating through poor seals will still drive the radical auto-oxidation mechanism. You must store it tightly closed under an inert gas. Argon is preferred over Nitrogen as it is heavier and blankets the liquid more effectively.

Q3: How can I definitively validate that oxidation has occurred during storage? A: Implement a self-validating NMR protocol. The intact 3-allyloxy-pyridine-2-carbaldehyde features a distinct singlet at ~10.41 ppm in CDCl₃. Oxidation to 3-allyloxypyridine-2-carboxylic acid will result in:

-

The loss of the 10.41 ppm singlet.

-

The appearance of a broad acidic proton peak.

-

A downfield shift of the pyridine ring protons due to the increased electron-withdrawing nature of the carboxylic acid group compared to the aldehyde.

Standard Operating Procedure (SOP): Long-Term Storage Workflow

To guarantee compound integrity, implement the following step-by-step methodology. Every step is designed to eliminate a specific degradation trigger.

Step-by-step workflow for the secure aliquoting and long-term storage.

Step-by-Step Methodology:

-

Quality Control (QC) Intake: Upon receiving the bulk compound, immediately perform a baseline ¹H NMR to confirm the presence of the aldehyde proton (δ 10.41 ppm) and the absence of carboxylic acid or polymeric impurities.

-

Inert Atmosphere Setup: Transfer the bulk container into a glovebox or use a Schlenk line to establish a strict Argon atmosphere. Argon is heavier than air and provides a superior protective blanket over the liquid.

-

Aliquoting (Light Protection): Dispense the compound into pre-dried, amber borosilicate glass vials. Amber glass blocks UV/Vis light, preventing photochemical polymerization[2]. Aliquoting prevents repeated freeze-thaw cycles and limits oxygen exposure to the entire batch during daily use.

-

Sealing (Moisture & Air Barrier): Seal the vials using PTFE-lined silicone septa caps. Wrap the caps with Parafilm to provide a secondary barrier against moisture ingress.

-

Deep Freeze Storage: Transfer the sealed vials to a desiccator box containing indicating silica gel, and store the box at -20°C or -80°C.

-

Recovery & Thawing (Critical): When retrieving an aliquot, do not open the vial immediately . Allow the vial to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial exposes the compound to atmospheric moisture, leading to rapid condensation, hydrate formation, and accelerated degradation.

Quantitative Storage Data & Expected Stability

The following table summarizes the causal relationship between storage conditions and expected compound half-life.

| Storage Condition | Atmosphere | Light Exposure | Expected Stability / Half-Life | Primary Degradation Marker |

| Room Temp (25°C) | Air | Ambient Light | < 2 Weeks | Browning (Polymers), Carboxylic Acid |

| Refrigerated (4°C) | Air | Dark | 1 - 3 Months | Carboxylic Acid (via Auto-oxidation) |

| Freezer (-20°C) | Nitrogen (N₂) | Dark | 6 - 12 Months | Trace Peroxides, Hydrates |

| Deep Freeze (-80°C) | Argon (Ar) | Dark | > 24 Months | Negligible (Highly Stable) |

References

- Source: patents.google.

-

Title: SAFETY DATA SHEET: pyridine-2-carbaldehyde Source: sigmaaldrich.cn URL: [Link]

-

Title: Pyridine-2-carbaldehyde Source: wikipedia.org URL: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 3-Allyloxy-pyridine-2-carbaldehyde

Welcome to the technical support center for the synthesis of 3-Allyloxy-pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the formylation step. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield of my desired 3-Allyloxy-pyridine-2-carbaldehyde. What are the likely causes and how can I improve the reaction efficiency?

A1: Low or no yield in the formylation of a pyridine derivative is a common challenge, primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2] Classical formylation methods like the Vilsmeier-Haack reaction often struggle with such substrates.[3][4]

Root Cause Analysis:

-

Insufficient Ring Activation: The pyridine nitrogen withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards the electrophilic formylating agent.[5]

-

Inappropriate Formylation Reagent: Standard Vilsmeier-Haack or Duff reaction conditions may not be potent enough or may be unsuitable for this specific substrate.[3][6]

Troubleshooting Strategies:

-

Ortho-Metalation Approach: A highly effective strategy for functionalizing pyridine rings is through directed ortho-metalation. This involves deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The allyloxy group can help direct the metalation to the adjacent C2 position.

-

Rationale: This method circumvents the need for electrophilic aromatic substitution by creating a highly nucleophilic pyridyl anion that readily attacks the electrophilic carbon of DMF.[3]

-

-

Activation via Intermediate Formation: More advanced strategies involve the temporary activation of the pyridine ring. This can be achieved by forming intermediates that are more susceptible to electrophilic attack.[1][2]

Experimental Protocol: Ortho-Metalation and Formylation

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-allyloxy-pyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents) to the cooled solution. Stir at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2-3 equivalents) dropwise to the reaction mixture.

-

Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Q2: My reaction is producing 3-hydroxy-pyridine-2-carbaldehyde. What is causing the cleavage of my allyl ether and how can I prevent it?

A2: The allyl ether protecting group is generally robust but can be cleaved under certain conditions, particularly those involving strong acids or transition metal catalysis.[7][8]

Root Cause Analysis:

-

Acidic Conditions: Some formylation methods, like the Duff reaction which can be run in trifluoroacetic acid, may be acidic enough to hydrolyze the allyl ether.[6]

-

Trace Metal Contamination: If you are using reagents that could be contaminated with transition metals like palladium or nickel, catalytic deallylation could occur.[8][9]

-

Harsh Work-up: An overly acidic or basic work-up can also lead to the cleavage of the allyl group.

Troubleshooting Strategies:

| Mitigation Strategy | Rationale |

| Avoid Strongly Acidic Reagents | Opt for formylation methods that proceed under neutral or basic conditions, such as the ortho-metalation approach described in Q1. |

| Use High-Purity Reagents | Ensure all reagents and solvents are free from transition metal contamination to prevent catalytic deallylation. |

| Neutral Work-up Conditions | During the work-up, maintain a neutral pH to avoid acid- or base-catalyzed hydrolysis of the allyl ether. |

| Alternative Protecting Group | If cleavage persists, consider a more robust ether protecting group like a benzyl or a silyl ether, depending on the downstream synthetic steps.[10] |

dot

Caption: Workflow for troubleshooting allyl ether cleavage.

Q3: I am isolating 3-allyloxy-pyridine-2-carboxylic acid as a major byproduct. Why is my aldehyde being oxidized and how can I stop it?

A3: The oxidation of aldehydes to carboxylic acids is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods under certain conditions.[11][12][13]

Root Cause Analysis:

-

Air Oxidation: Aldehydes can be susceptible to air oxidation, which can be accelerated by light, heat, or trace metal catalysts.

-

Oxidative Work-up: Certain work-up procedures or reagents can inadvertently lead to the oxidation of the aldehyde. For example, using an oxidizing agent to quench a reaction.

-

Reaction Conditions: Some formylation conditions might inherently have an oxidative component.

Troubleshooting Strategies:

-

Maintain an Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric oxygen.

-

Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

Careful Quenching: Ensure that the quenching step is non-oxidative. A simple aqueous quench with saturated ammonium chloride or water is often sufficient.

-

Prompt Purification: Purify the aldehyde as soon as possible after the reaction to prevent slow oxidation upon storage.

Experimental Protocol: Non-Oxidative Work-up

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench with deoxygenated saturated aqueous NH4Cl solution.

-

Extraction: Perform the extraction under a blanket of inert gas. Use deoxygenated water and organic solvents for the washes.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature to minimize thermal stress.

-

Storage: If the product cannot be used immediately, store it under an inert atmosphere in a freezer to slow down potential decomposition and oxidation.

Q4: My analysis shows the formation of both 3-allyloxy-2-(hydroxymethyl)pyridine and 3-allyloxy-pyridine-2-carboxylic acid. Is this the Cannizzaro reaction, and how can I avoid it?

A4: Yes, the formation of equimolar amounts of the corresponding primary alcohol and carboxylic acid from a non-enolizable aldehyde is characteristic of the Cannizzaro reaction.[14][15] This reaction occurs under strongly basic conditions.[16]

Root Cause Analysis:

-

Excessively Strong Base: The use of a highly concentrated strong base (e.g., concentrated NaOH or KOH) during the reaction or work-up can induce the Cannizzaro reaction.

-

Elevated Temperatures in Basic Conditions: High temperatures in the presence of a strong base will accelerate the rate of this disproportionation reaction.

Troubleshooting Strategies:

| Mitigation Strategy | Rationale |

| Avoid Strong Aqueous Bases | If a base is needed, use a milder, non-nucleophilic organic base or a weaker inorganic base like sodium bicarbonate during work-up. |

| Control Temperature | If basic conditions are unavoidable, maintain a low temperature throughout the process to minimize the rate of the Cannizzaro reaction. |

| Crossed Cannizzaro Reaction | In some specific cases, one might intentionally run a "crossed" Cannizzaro reaction by adding an inexpensive, highly reactive aldehyde like formaldehyde as a sacrificial reductant. However, for this synthesis, avoiding the reaction altogether is preferable.[14] |

dot

Caption: Simplified Cannizzaro disproportionation pathway.

References

-

Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC. Retrieved from [Link]

-